双(2,3,4,5,6-五氘代苯基)甲醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

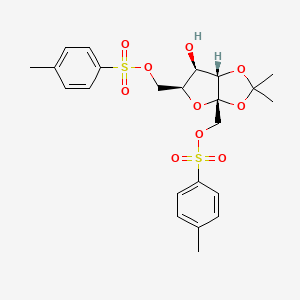

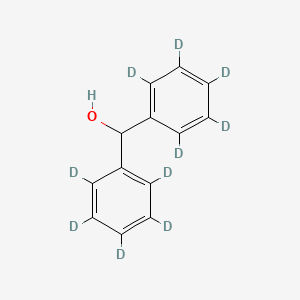

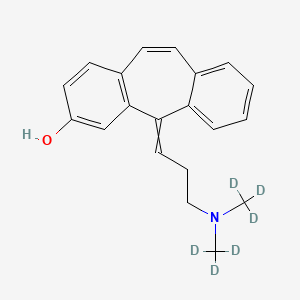

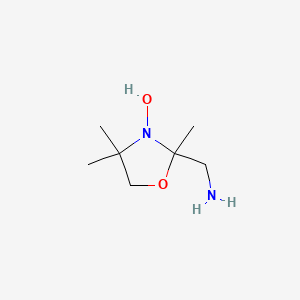

Bis(2,3,4,5,6-pentadeuteriophenyl)methanol is a chemical compound with the molecular formula C13H12O and a molecular weight of 194.299. It is also known by other names such as Benzhydrol-d10 and diphenyl-d5-Methanol .

Molecular Structure Analysis

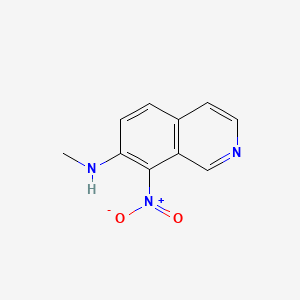

The molecular structure of Bis(2,3,4,5,6-pentadeuteriophenyl)methanol is represented by the SMILES string [2H]c1c ( [2H])c ( [2H])c (CO)c ( [2H])c1 [2H] and the InChI string 1S/C7H8O/c8-6-7-4-2-1-3-5-7/h1-5,8H,6H2/i1D,2D,3D,4D,5D . These strings represent the arrangement of atoms in the molecule and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis

Bis(2,3,4,5,6-pentadeuteriophenyl)methanol has a molecular weight of 194.29 g/mol . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not mentioned in the search results.科学研究应用

Pharmaceuticals Synthesis

It serves as a precursor for the synthesis of functionalized diarylmethyl products, which are common structural motifs in commercial pharmaceuticals . For example, it can be used in the synthesis of drugs like Prozapine, Detrol, and Pimozide.

Antituberculosis Agents

Benzhydrol-d10 derivatives have been explored for their potential as antituberculosis agents. The synthetic approach involves coupling reactions and Fries rearrangement to produce benzophenones, which are then further modified to create compounds with antituberculosis activity .

Quality Control Standards

In the pharmaceutical industry, Benzhydrol-d10 can be used as a secondary standard for application in quality control. It provides laboratories and manufacturers with a cost-effective alternative to the preparation of in-house working standards .

作用机制

Target of Action

Benzhydrol-d10, also known as Bis(2,3,4,5,6-pentadeuteriophenyl)methanol or diphenyl-d5-Methanol, is a deuterated compound that is primarily used in research applications It is known to be an intermediate in the preparation of labeled modafinil , a medication used to treat sleep disorders.

Mode of Action

Given its use as an intermediate in the synthesis of modafinil , it may share some of the pharmacological properties of this drug. Modafinil is known to interact with various neurotransmitter systems in the brain, but its precise mechanism of action is still a subject of research .

Biochemical Pathways

As an intermediate in the synthesis of modafinil , it may indirectly influence the biochemical pathways affected by this drug. Modafinil is known to influence several neurotransmitter systems in the brain, including dopamine, norepinephrine, histamine, orexin, and gamma-aminobutyric acid (GABA) .

Pharmacokinetics

As an intermediate in the synthesis of modafinil , it may share some of the pharmacokinetic properties of this drug. Modafinil is known to be well-absorbed after oral administration, with peak plasma concentrations reached within 2-4 hours . It is extensively metabolized in the liver, with a half-life of approximately 15 hours .

Result of Action

As an intermediate in the synthesis of modafinil , it may indirectly contribute to the effects of this drug. Modafinil is known to promote wakefulness and alertness, improve mood, enhance cognitive function, and increase motivation and vigilance .

属性

IUPAC Name |

bis(2,3,4,5,6-pentadeuteriophenyl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13-14H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QILSFLSDHQAZET-LHNTUAQVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])O)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis(2,3,4,5,6-pentadeuteriophenyl)methanol | |

Q & A

Q1: What is the main focus of the research paper on benzhydrol and benzhydrol-d10?

A1: The research paper focuses on analyzing the charge density and performing computational studies on both benzhydrol and its deuterated analog, benzhydrol-d10 []. This suggests the researchers are interested in understanding the electronic structure and properties of these molecules.

Q2: What kind of information can be derived from studying charge density in molecules like benzhydrol and benzhydrol-d10?

A2: Charge density analysis can provide insights into the distribution of electrons within a molecule. This information is valuable for understanding various molecular properties such as reactivity, intermolecular interactions, and spectroscopic behavior []. Comparing the charge density of benzhydrol and benzhydrol-d10 could reveal how deuterium substitution affects these properties.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[(Ethoxycarbonyl)amino]methyl]-2-methyl Doxyl](/img/structure/B565376.png)